molecular formula C11H16N2O B12047884 6-Methyl-3-pyridinyl 4-piperidinyl ether

6-Methyl-3-pyridinyl 4-piperidinyl ether

Cat. No.: B12047884
M. Wt: 192.26 g/mol
InChI Key: IUYVQHKOIHBGRC-UHFFFAOYSA-N
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Description

6-Methyl-3-pyridinyl 4-piperidinyl ether: is an organic compound with the molecular formula C11H16N2O It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a piperidine ring connected via an ether linkage at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-pyridinyl 4-piperidinyl ether typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methyl-3-pyridinol, is prepared through the methylation of 3-pyridinol using methyl iodide in the presence of a base such as potassium carbonate.

    Etherification Reaction: The 6-methyl-3-pyridinol is then reacted with 4-piperidinol in the presence of a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride to form the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The methyl group on the pyridine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 6-Methyl-3-pyridinyl 4-piperidinyl ether is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential pharmacological properties, such as its ability to modulate neurotransmitter systems.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-pyridinyl 4-piperidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The ether linkage and the presence of the pyridine and piperidine rings allow the compound to fit into binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    6-Methyl-3-pyridinyl 3-piperidinyl ether: Similar structure but with the piperidine ring attached at the 3-position.

    6-Methyl-2-pyridinyl 4-piperidinyl ether: Similar structure but with the methyl group at the 2-position of the pyridine ring.

    4-Methyl-3-pyridinyl 4-piperidinyl ether: Similar structure but with the methyl group at the 4-position of the pyridine ring.

Uniqueness: 6-Methyl-3-pyridinyl 4-piperidinyl ether is unique due to the specific positioning of the methyl group and the ether linkage, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O/c1-9-2-3-11(8-13-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3

InChI Key

IUYVQHKOIHBGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC2CCNCC2

Origin of Product

United States

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